molecular formula C21H17ClN2OS2 B2563474 4-(4-Chlorophenyl)sulfanyl-3,5-dimethyl-1-naphthalen-2-ylsulfinylpyrazole CAS No. 957294-34-7

4-(4-Chlorophenyl)sulfanyl-3,5-dimethyl-1-naphthalen-2-ylsulfinylpyrazole

Cat. No.: B2563474
CAS No.: 957294-34-7
M. Wt: 412.95
InChI Key: RSXBPMZLFGZZBX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)sulfanyl-3,5-dimethyl-1-naphthalen-2-ylsulfinylpyrazole is a useful research compound. Its molecular formula is C21H17ClN2OS2 and its molecular weight is 412.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing derivatives and analogs of pyrazole compounds, including 4-(4-Chlorophenyl)sulfanyl-3,5-dimethyl-1-naphthalen-2-ylsulfinylpyrazole. These methods often involve the condensation of aldehydes with 2-naphthol or 2-thionaphthol in the presence of catalysts like polyvinylpolypyrrolidone-supported boron trifluoride. Such methodologies have been appreciated for their clean procedures, high yield, and simple catalyst preparation (Mokhtary & Refahati, 2013).

Pharmacological Evaluation

The pharmacological potential of pyrazole derivatives, including anticancer, antioxidant, analgesic, and anti-inflammatory actions, has been extensively studied. Computational and pharmacological evaluations suggest that certain derivatives show moderate inhibitory effects across various assays, highlighting their potential in drug development (Faheem, 2018).

Antimicrobial Activity

Studies on chalcones and pyrazolines, which are closely related to the structure of this compound, have demonstrated significant antimicrobial activity. These compounds, synthesized from various aldehydes and acetylnaphthalenes, have shown effectiveness against a range of bacterial strains, indicating their potential as antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

Anticancer Evaluation

Derivatives of naphthoquinones, structurally similar to the mentioned compound, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds have shown promising cytotoxic activities, especially against A549, HeLa, and MCF-7 cell lines, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which share a core structural motif with this compound, has led to compounds with significant antiviral activities, particularly against the tobacco mosaic virus (Chen et al., 2010).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-naphthalen-2-ylsulfinylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS2/c1-14-21(26-19-10-8-18(22)9-11-19)15(2)24(23-14)27(25)20-12-7-16-5-3-4-6-17(16)13-20/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXBPMZLFGZZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)C2=CC3=CC=CC=C3C=C2)C)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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